6-Bromo-3-chloro-1H-indazole
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Overview
Description
6-Bromo-3-chloro-1H-indazole is a heterocyclic organic compound with the chemical formula C7H4BrClN2. It is characterized by its bromine and chlorine substituents on the indazole ring. The molecular weight of this compound is approximately 231.48 g/mol .
Synthesis Analysis
The synthesis of 6-Bromo-3-chloro-1H-indazole involves several steps. Starting from 1-bromo-2-chloro-4-methylbenzene, nitration yields 1-bromo-2-chloro-4-nitromethylbenzene. Reduction of the nitro group produces 5-bromo-4-chloro-2-methylaniline, which is then cyclized to form 6-Bromo-3-chloro-1H-indazole .
Molecular Structure Analysis
The molecular structure of 6-Bromo-3-chloro-1H-indazole consists of an indazole ring with bromine and chlorine atoms attached at specific positions. The compound’s IUPAC name is 6-bromo-3-chloro-1H-indazole. The InChI code is 1S/C7H4BrClN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H, (H,10,11) .
Physical And Chemical Properties Analysis
Scientific Research Applications
Anticancer Applications
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications, including as anticancer agents . For instance, a series of novel indazole derivatives has been synthesized and evaluated for anticancer activities . The synthesized compounds were found to hinder the viability of three human cancer cells lines .
Antiangiogenic Applications
The same series of novel indazole derivatives was also evaluated for antiangiogenic activities . Some compounds were found to be potent antiangiogenic agents against TNFα, VEGF, and EGF .
Antioxidant Applications
These indazole derivatives were also screened for their antioxidant activities . Some compounds showed significant OH radical scavenging activities, DPPH radical scavenging activity, and SOR scavenging activity .
Antihypertensive Applications
Indazole-containing heterocyclic compounds are also known for their antihypertensive applications .
Antidepressant Applications
These compounds also have potential antidepressant applications .
Anti-inflammatory Applications
Indazole-containing heterocyclic compounds are also used as anti-inflammatory agents .
Antibacterial Applications
These compounds have been found to have antibacterial properties as well .
Treatment of Respiratory Diseases
Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
Safety And Hazards
properties
IUPAC Name |
6-bromo-3-chloro-2H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBXLSQSRZCYHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646556 |
Source
|
Record name | 6-Bromo-3-chloro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-chloro-1H-indazole | |
CAS RN |
885271-78-3 |
Source
|
Record name | 6-Bromo-3-chloro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885271-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-3-chloro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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